![molecular formula C5H5NO2 B13583370 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of diazoalkanes with activated isoxazole double bonds, leading to the formation of the bicyclic ring system . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers a practical and efficient route to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its potential use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-3-azabicyclo[3.1.0]hexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Azabicyclo[3.1.0]hex-2-ene: Similar bicyclic structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
2-Oxa-3-azabicyclo[310]hex-3-ene-4-carbaldehyde is unique due to its combination of a bicyclic ring system with an aldehyde functional group
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-2-4-3-1-5(3)8-6-4/h2-3,5H,1H2 |
InChI Key |
MMPFFVXFFMZBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1ON=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


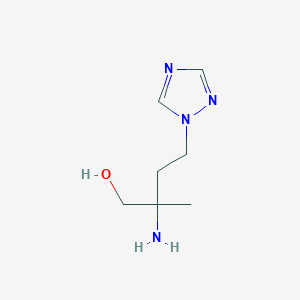
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)


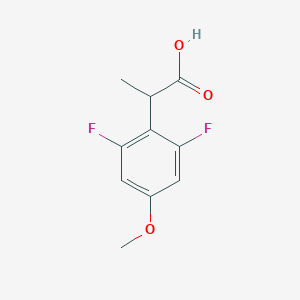

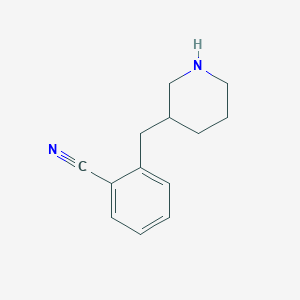
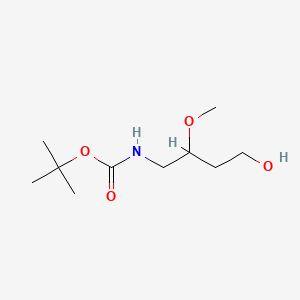
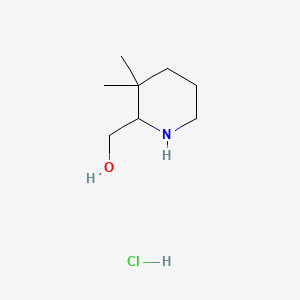

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)

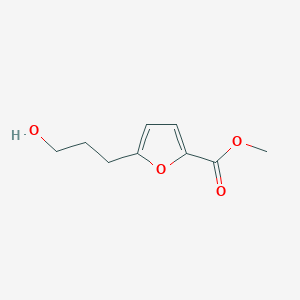
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
